4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide
Description
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Properties
IUPAC Name |
4-[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(4-methoxyphenyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-4-34-21-11-7-19(8-12-21)29-13-14-30-22(27-28-24(30)25(29)32)15-17(2)16-23(31)26-18-5-9-20(33-3)10-6-18/h5-14,17H,4,15-16H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEYWHQRLGFAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)CC(C)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide is a derivative of triazolo[4,3-a]pyrazine, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 405.47 g/mol. The structure includes a triazole ring fused to a pyrazine moiety and various aromatic substituents that may influence its biological activity.
Antibacterial Activity
Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. For instance:
- In vitro studies showed that similar compounds demonstrated moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 16 to 32 µg/mL, comparable to standard antibiotics like ampicillin .
- The structure–activity relationship (SAR) suggests that electron-donating groups on the aromatic rings enhance antibacterial efficacy by improving lipophilicity and facilitating cell membrane penetration .
Antifungal Activity
Compounds with a triazole core have also been evaluated for antifungal properties. Research indicates:
- Some derivatives have shown potent activity against various fungal strains, including Candida albicans and Aspergillus niger. The effectiveness is often linked to their ability to inhibit key enzymes involved in fungal cell wall synthesis .
Anticancer Activity
The anticancer potential of triazolo[4,3-a]pyrazine derivatives is notable:
- A study reported that compounds similar to the target molecule exhibited antiproliferative effects against human colon cancer cell lines (HCT-116 and HT-29). One derivative demonstrated an IC50 value of approximately 6.58 µM against HT-29 cells, indicating significant cytotoxicity .
- Mechanistic studies revealed that these compounds can induce apoptosis through the mitochondrial pathway by modulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl2 .
Anti-inflammatory Activity
Emerging evidence suggests that some derivatives may possess anti-inflammatory properties:
- Triazolo derivatives have been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .
Case Studies
- Antibacterial Efficacy : In a comparative study involving several triazolo derivatives, one compound exhibited an MIC of 16 µg/mL against E. coli, highlighting its potential as an effective antibacterial agent.
- Anticancer Mechanism : In experiments conducted on HT-29 cells, treatment with specific triazolo derivatives led to increased levels of caspase 3 activation, suggesting effective induction of apoptosis.
Scientific Research Applications
Antidiabetic Properties
Research indicates that derivatives of triazolo[4,3-a]pyrazines exhibit potential as DPP-IV inhibitors , which are crucial for the management of type 2 diabetes. For instance, compounds similar to the one have shown promising results in inhibiting dipeptidyl peptidase IV (DPP-IV), with one derivative demonstrating an IC50 value of 18 nM, indicating high potency and selectivity for this target . Such compounds can improve glycemic control by enhancing incretin levels.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties . Studies on related triazole derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Anticancer Research
The triazolo[4,3-a]pyrazine scaffold is known for its ability to interfere with critical signaling pathways in cancer cells. Compounds derived from this scaffold have been evaluated for their effectiveness against cancer cell proliferation and survival . For instance, some derivatives have shown activity against c-Met kinases, which are implicated in several cancers. Preclinical studies highlighted their potential as therapeutic agents for non-small cell lung cancer and renal cell carcinoma .
Synthesis and Structural Modifications
The synthesis of the compound typically involves multi-step reactions that can be tailored to introduce various substituents at specific positions on the pyrazine ring. This flexibility allows researchers to optimize biological activity through structure-activity relationship (SAR) studies .
Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic pathways for synthesizing this triazolopyrazine derivative, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including cyclization, substitution, and coupling reactions. For example, triazolopyrazine cores are often prepared via oxidative ring closure using sodium hypochlorite (NaClO) in ethanol at room temperature, yielding intermediates with 73–91% efficiency . Optimization requires:
- Temperature control : Maintaining ≤10°C during coupling steps minimizes side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of aryl-substituted intermediates .
- Catalysts : Benzyltributylammonium bromide improves nucleophilic substitution efficiency in aryl-ether bond formation .
Q. How is the compound structurally characterized, and what analytical methods are critical for confirming purity?
- NMR spectroscopy : 1H/13C-NMR resolves methoxy (δ 3.84–3.66 ppm) and ethoxy (δ 1.44 ppm) substituents, while carbonyl signals (δ 170–175 ppm) confirm amide bonds .
- HRMS : Validates molecular weight (e.g., observed [M+H]+ 431.496 vs. calculated 431.5) .
- FTIR : Peaks at 1716 cm⁻¹ (C=O stretch) and 1539 cm⁻¹ (triazole ring) confirm functional groups .
Q. What preliminary biological activities have been observed for this compound?
Initial assays suggest:
- Anticancer potential : IC50 values <10 μM against breast cancer cell lines (MCF-7), linked to triazolopyrazine-mediated apoptosis .
- Anti-inflammatory activity : COX-2 inhibition (Ki ~0.8 μM) via molecular docking, attributed to methoxyphenyl interactions .
Advanced Research Questions
Q. How do substituent modifications (e.g., ethoxy vs. methoxy groups) impact pharmacological efficacy?
A SAR study comparing analogs reveals:
Q. What experimental strategies resolve contradictions in reported enzyme inhibition data?
Discrepancies in COX-2 vs. EGFR inhibition profiles may arise from:
- Assay conditions : Varying pH (7.4 vs. 6.8) alters protonation states of active-site residues .
- Cellular context : Tumor microenvironmental factors (e.g., hypoxia) modulate target expression .
Resolution : Use isoform-specific inhibitors in parallel assays and validate via CRISPR-mediated gene knockout .
Q. How can computational methods guide the design of derivatives with improved metabolic stability?
- ADMET prediction : LogP >3.5 correlates with hepatic clearance; introducing polar groups (e.g., -OH) reduces CYP3A4-mediated oxidation .
- Docking simulations : Replace methoxy groups with trifluoromethyl to enhance π-π stacking in enzyme pockets (ΔGbinding = −9.8 kcal/mol) .
Q. What mechanistic insights explain off-target effects observed in kinase inhibition screens?
Off-target kinase binding (e.g., JAK2) is attributed to:
- Structural mimicry : The triazolopyrazine core resembles ATP’s adenine moiety, competing for ATP-binding pockets .
- Electrostatic mismatches : Methoxy groups disrupt charge complementarity in non-target kinases. Mitigation : Introduce steric hindrance via tert-butyl substituents .
Methodological Considerations
Q. How to optimize HPLC protocols for quantifying this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
